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Compound of Interest

Compound Name: Djalonensone

Cat. No.: B030295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Djalonensone, also known as Alternariol monomethyl ether, is a mycotoxin produced by fungi

of the Alternaria genus. It is a dibenzo-α-pyrone derivative that has garnered interest due to its

biological activities. Accurate structural elucidation is paramount for understanding its

mechanism of action and for any potential therapeutic development. This application note

provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) assignments for

Djalonensone, along with the experimental protocol for data acquisition.

Chemical Structure
Figure 1: Chemical Structure of Djalonensone (Alternariol monomethyl ether) Image of

Djalonensone structure would be placed here.

Molecular Formula: C₁₅H₁₂O₅

NMR Spectroscopic Data
The 1H and 13C NMR data for Djalonensone were acquired in deuterated acetonitrile (MeCN-

d₃) and deuterated methanol (MeOD-d₄). The chemical shifts (δ) are reported in parts per

million (ppm) and are referenced to the residual solvent signals.

Table 1: 1H and 13C NMR Data for Djalonensone
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Position
1H Chemical Shift (δ ppm),
Multiplicity (J in Hz)

13C Chemical Shift (δ
ppm)

1 - 158.1

2 6.78 (d, 1.7) 99.4

3 - 165.7

4 6.72 (d, 1.7) 101.9

4a - 103.1

6 - 165.0

6a - 139.7

7 - 159.4

8 6.87 (d, 2.1) 100.1

9 - 165.0

10 7.29 (d, 2.1) 110.2

10a - 140.0

10b - 110.2

1-CH₃ 2.78 (s) 25.4

9-OCH₃ 3.93 (s) 56.7

Data extracted from a study by Moreira et al. (2013).[1]

Experimental Protocols
Sample Preparation

A sample of Djalonensone was dissolved in either deuterated acetonitrile (MeCN-d₃) or

deuterated methanol (MeOD-d₄) for NMR analysis.

NMR Data Acquisition
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NMR spectra were recorded on a suitable NMR spectrometer. The following parameters were

used for data acquisition:

1H NMR:

Spectra were referenced to the residual solvent signal of MeCN-d₃ (δ 1.93 ppm) or MeOD-

d₄ (δ 3.31 ppm).

13C NMR:

Spectra were referenced to the solvent signal of MeCN-d₃ (δ 1.39 ppm) or MeOD-d₄ (δ

49.1 ppm).

Carbon chemical shift values were extracted from Heteronuclear Multiple Bond Correlation

(HMBC) or Heteronuclear Single Quantum Coherence (HSQC) experiments.

Two-dimensional NMR experiments, including HSQC and HMBC, were performed to establish

the correlations between protons and carbons and to aid in the complete assignment of the

signals.[1]

Experimental Workflow

Experimental Workflow for NMR Analysis of Djalonensone
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Caption: Workflow for the NMR analysis of Djalonensone.
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Conclusion
This application note provides a comprehensive summary of the 1H and 13C NMR

assignments for Djalonensone. The tabulated data and detailed experimental protocol serve

as a valuable resource for researchers involved in the analysis, characterization, and

development of this and related natural products. The provided workflow diagram offers a clear

visual guide to the experimental process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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